molecular formula C12H10N6O3 B4330465 N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B4330465
M. Wt: 286.25 g/mol
InChI Key: ZSOPDIKURQFWOW-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 4-(cyanomethyl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, nitric acid for nitration, and halogens like bromine or chlorine for halogenation. Hydrolysis reactions typically require strong acids like hydrochloric acid or strong bases like sodium hydroxide .

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated aromatic compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also participate in binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-triazole derivatives and cyanomethyl-substituted aromatic compounds. Examples include:

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a triazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3/c13-6-5-9-1-3-10(4-2-9)15-11(19)7-17-8-14-12(16-17)18(20)21/h1-4,8H,5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOPDIKURQFWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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